propyl2-amino-3-(furan-3-yl)propanoatehydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

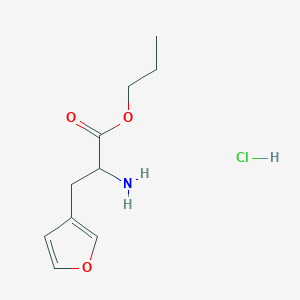

propyl2-amino-3-(furan-3-yl)propanoatehydrochloride is a chemical compound with the molecular formula C10H15NO3·HCl It is a hydrochloride salt form of propyl 2-amino-3-(furan-3-yl)propanoate, which is characterized by the presence of a furan ring, an amino group, and a propanoate ester

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride typically involves the esterification of 2-amino-3-(furan-3-yl)propanoic acid with propanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure hydrochloride salt form.

化学反应分析

Types of Reactions

propyl2-amino-3-(furan-3-yl)propanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

科学研究应用

Scientific Research Applications

1. Chemistry:

- Synthesis Building Block: Propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride is utilized in the synthesis of complex organic molecules. It serves as a precursor for various derivatives through oxidation, reduction, and substitution reactions .

- Chemical Reactions:

- Oxidation: Produces furan-2,3-dione derivatives.

- Reduction: Yields corresponding amines.

- Substitution: Leads to various substituted derivatives depending on the introduced substituent.

2. Biology:

- Biochemical Probes: The compound is investigated for its potential as a biochemical probe to study enzyme-substrate interactions. The amino group can form hydrogen bonds with active sites of enzymes, while the furan ring can engage in π-π interactions with aromatic residues.

- Neuroprotective Effects: Preliminary studies suggest that it may influence neurotransmitter systems and exhibit neuroprotective properties, potentially impacting mood and cognition.

3. Medicine:

- Therapeutic Properties: Research is ongoing into its anti-inflammatory and analgesic effects, positioning it as a candidate for pain management therapies. Its interaction with specific molecular targets may modulate biological activities relevant to inflammatory conditions .

- Potential Drug Development: As a modulator of TNF-alpha, the compound could play a role in developing treatments for autoimmune diseases .

4. Industry:

- Material Development: The compound is explored for its utility in developing novel materials with specific functional properties, contributing to advancements in various industrial applications.

Table 1: Summary of Chemical Reactions Involving Propyl 2-Amino-3-(Furan-3-yl)propanoate Hydrochloride

| Reaction Type | Product(s) | Description |

|---|---|---|

| Oxidation | Furan-2,3-dione derivatives | Involves converting the furan moiety into dione forms. |

| Reduction | Corresponding amines | Reduction process yielding amine derivatives. |

| Substitution | Various substituted derivatives | Formation of new compounds based on introduced substituents. |

Table 2: Potential Therapeutic Applications

| Application Area | Potential Effects | Research Status |

|---|---|---|

| Anti-inflammatory | Modulation of inflammatory pathways | Ongoing studies |

| Analgesic | Pain relief mechanisms | Preliminary findings |

| Neuroprotection | Influence on neurotransmitter systems | Early-stage research |

Case Studies

Case Study 1: Neuroprotective Effects

In preliminary studies, propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride was tested for its neuroprotective effects in animal models. Results indicated that the compound may enhance cognitive function and reduce neuroinflammation, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Anti-inflammatory Activity

Research involving the modulation of TNF-alpha by this compound showed promising results in reducing inflammation markers in vitro. This positions propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride as a candidate for further development into anti-inflammatory therapeutics.

作用机制

The mechanism of action of propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Similar Compounds

- Ethyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride

- Methyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride

- Butyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride

Uniqueness

propyl2-amino-3-(furan-3-yl)propanoatehydrochloride is unique due to its specific propyl ester group, which can influence its solubility, reactivity, and interaction with biological targets compared to its ethyl, methyl, and butyl analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

生物活性

Propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the context of various diseases influenced by oxidative stress and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a furan ring, an amino group, and a propanoate moiety. Its molecular structure is critical for its interaction with biological targets.

Research indicates that propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride may exert its biological effects through several mechanisms:

- Nrf2 Activation : The compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a pivotal role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant response genes, thereby enhancing cellular resilience against oxidative damage .

- Inhibition of Protein Kinases : Similar compounds have demonstrated efficacy in inhibiting protein kinases such as Bruton’s Tyrosine Kinase (BTK), which is involved in various signaling pathways related to immune responses and cancer progression .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial in managing conditions characterized by chronic inflammation.

Biological Activity Data

The biological activity of propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride has been evaluated through various experimental studies. Below is a summary table of key findings:

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride:

- Chronic Obstructive Pulmonary Disease (COPD) : A study investigated the effects of Nrf2 activators on COPD patients, demonstrating that such compounds could significantly improve lung function and reduce exacerbations by modulating oxidative stress pathways .

- Kidney Diseases : In animal models of acute kidney injury (AKI), treatment with Nrf2 activators resulted in decreased markers of renal injury and improved renal function, suggesting a protective role against oxidative damage .

- Cancer Models : Research involving lymphoma cell lines showed that compounds inhibiting BTK led to reduced tumor growth and enhanced apoptosis, indicating potential use in cancer therapy .

属性

IUPAC Name |

propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-2-4-14-10(12)9(11)6-8-3-5-13-7-8;/h3,5,7,9H,2,4,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVARYDFCFRWQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(CC1=COC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。